BenchChemオンラインストアへようこそ!

(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

asymmetric synthesis cyclobutane β-amino acids enantiomeric resolution

(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid (CAS 2137630-70-5) is a cis‑configured cyclobutane‑1,2‑dicarboxylic acid mono‑tert‑butyl ester with molecular formula C₁₀H₁₆O₄ and molecular weight 200.23 Da. The compound is supplied as a racemic mixture (rac‑(1R,2S)) by several commercial vendors, with a catalogued purity of 98% and a computed partition coefficient (LogP) of 1.44.

Molecular Formula C10H16O4
Molecular Weight 200.234
CAS No. 2137630-70-5
Cat. No. B2630290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
CAS2137630-70-5
Molecular FormulaC10H16O4
Molecular Weight200.234
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC1C(=O)O
InChIInChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-5-4-6(7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1
InChIKeyJBBMXPFFCFHKDD-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid (CAS 2137630-70-5): A Chiral Cyclobutane Mono‑ester Building Block for Stereocontrolled Synthesis


(1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid (CAS 2137630-70-5) is a cis‑configured cyclobutane‑1,2‑dicarboxylic acid mono‑tert‑butyl ester with molecular formula C₁₀H₁₆O₄ and molecular weight 200.23 Da . The compound is supplied as a racemic mixture (rac‑(1R,2S)) by several commercial vendors, with a catalogued purity of 98% and a computed partition coefficient (LogP) of 1.44 . Its value lies in the orthogonal reactivity of the free carboxylic acid and the tert‑butyl ester, which enables sequential functionalisation for the construction of conformationally constrained β‑amino acids, β‑peptide foldamers, and chiral cyclobutane‑containing pharmaceutical intermediates [1].

Why Cyclobutane Building Blocks Cannot Be Interchanged In Silico: The Case of (1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid


Despite sharing the same molecular formula, the cis‑ and trans‑isomers of 2‑(tert‑butoxycarbonyl)cyclobutane‑1‑carboxylic acid and their enantiomeric forms are not functionally interchangeable. The cis‑isomer (CAS 2137630‑70‑5) imposes a 6‑membered hydrogen‑bonding conformation in derived β‑peptides, leading to extended ribbon‑like structures, whereas the trans‑isomer favours an 8‑membered hydrogen‑bonded arrangement that produces twisted folds [1]. In asymmetric synthesis, the (1S,2R) enantiomer has been prepared in 33% overall yield with >97% enantiomeric excess (ee), while the (1R,2S) counterpart is obtained in only 20% yield under identical conditions, demonstrating that stereochemistry directly dictates synthetic accessibility [2]. These conformational and synthetic divergences mean that substituting one stereoisomer for another can derail both the synthetic route and the desired biological function.

Quantitative Differentiation of (1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid Against Closest Comparators


Enantiomeric Excess and Overall Synthetic Yield of the (1S,2R) Isomer vs. the (1R,2S) Isomer

The (1S,2R) and (1R,2S) enantiomers of 2-aminocyclobutane-1-carboxylic acid (the amine precursor to the target mono‑ester) were prepared via a chiral-pool photocycloaddition approach. The (1S,2R) enantiomer was obtained in 33% overall yield with >97% ee, while the (1R,2S) enantiomer was obtained in only 20% overall yield with >97% ee under identical synthetic conditions [1]. This 13‑percentage‑point yield advantage for the (1S,2R) configuration means that procurement of the correct enantiomer reduces material loss and cost in multi‑step syntheses where this chirality is required.

asymmetric synthesis cyclobutane β-amino acids enantiomeric resolution

Conformational Outcome in β‑Peptide Foldamers: Hydrogen‑Bond Ring Size Dictated by cis vs. trans Configuration

When incorporated into β‑peptide oligomers, the cis‑cyclobutane‑1,2‑dicarboxylic acid scaffold (of which the target compound is a mono‑protected derivative) induces a 6‑membered hydrogen‑bonded ring, producing an extended ribbon conformation. In contrast, the trans‑cyclobutane‑1,2‑dicarboxylic acid scaffold induces an 8‑membered hydrogen‑bonded ring, leading to a twisted fold [1]. This conformational switch is measured directly by ¹H NMR (temperature coefficients of amide NH protons) and is robust across multiple dipeptide and tripeptide systems [1].

foldamer design β-peptide helicity hydrogen-bonding topology

Commercial Purity and Physicochemical Property Consistency of the Racemic cis-Mono‑ester

The racemic form of the cis‑mono‑tert‑butyl ester is supplied at a purity of 98% (Leyan) with a computed LogP of 1.44, a topological polar surface area (TPSA) of 63.6 Ų, and three hydrogen‑bond acceptors . In contrast, the corresponding trans‑isomer (CAS 2307754‑79‑4) is offered at an identical purity (98%) and shares the same computed LogP (1.44) , indicating that the cis/trans geometry has negligible impact on bulk partitioning properties. This parity in purity and physicochemical descriptors reinforces that selection between cis and trans cannot be based on quality or lipophilicity alone; stereochemistry remains the sole differentiator for procurement decisions.

quality control building block procurement reproducible synthesis

Verified Research Scenarios Where (1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid Delivers a Structural or Synthetic Advantage


Synthesis of cis‑Cyclobutane‑Constrained β‑Amino Acid Building Blocks

The mono‑tert‑butyl ester serves as the direct precursor to enantiomerically enriched cis‑β‑amino acids via Curtius rearrangement of the free carboxylic acid. The (1S,2R) enantiomer provides a 33% overall yield advantage (13 percentage points higher than the (1R,2S) enantiomer) in the initial chiral-pool synthesis [1], making it the preferred starting material for constructing orthogonally protected cyclobutane β‑amino acids used in solid‑phase peptide synthesis.

Design of Extended‑Ribbon β‑Peptide Foldamers

β‑Peptide oligomers built from the cis‑cyclobutane‑1,2‑dicarboxylic acid scaffold adopt a predictable 6‑membered hydrogen‑bonded ribbon structure, as confirmed by ¹H NMR temperature‑coefficient analysis [2]. The target compound provides the correctly protected cis‑scaffold for iterative chain elongation, enabling the rational design of foldamers that mimic protein β‑sheet architectures for protein‑protein interaction inhibition.

Chiral Pool for Asymmetric Synthesis of Cyclobutane‑Containing Drug Intermediates

The free carboxylic acid moiety can be chemoselectively activated (e.g., via mixed anhydride formation) while the tert‑butyl ester remains intact, allowing sequential coupling with amines or alcohols to generate diverse chiral cyclobutane‑1,2‑diamides or ‑ester‑amides. This orthogonal reactivity profile is exploited in the preparation of LPA receptor antagonists and other medicinal chemistry leads that require a rigid cis‑cyclobutane core [2].

Quote Request

Request a Quote for (1S,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.